molecular formula C11H22N2O2 B6151011 tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate CAS No. 1788036-23-6

tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate

Cat. No.: B6151011
CAS No.: 1788036-23-6
M. Wt: 214.3
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Description

Significance of Stereodefined Aminocyclohexyl Scaffolds in Contemporary Chemical Research

Stereodefined aminocyclohexyl scaffolds are of immense significance in modern chemical research, primarily due to their prevalence in a wide range of biologically active compounds. The rigid cyclohexane (B81311) ring allows for the precise spatial orientation of substituents, which is a critical factor in determining the efficacy and selectivity of a drug molecule. The presence of amino groups provides sites for further functionalization, enabling the synthesis of diverse libraries of compounds for drug discovery.

The application of chiral piperidine (B6355638) scaffolds, which share structural similarities with aminocyclohexyl systems, in recently approved drugs highlights the importance of such cyclic amine frameworks in medicinal chemistry. These scaffolds can modulate physicochemical properties, enhance biological activities and selectivity, improve pharmacokinetic profiles, and reduce toxicity. researchgate.net The three-dimensional nature of these scaffolds is increasingly sought after to improve drug-like properties and move away from the flat, aromatic structures that have traditionally dominated medicinal chemistry. nih.gov

Overview of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate within the Context of Protected Chiral Amine Building Blocks

This compound is a prime example of a protected chiral amine building block. In this molecule, one of the two amino groups of (1R,3R)-1,3-diaminocyclohexane is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. broadpharm.com This differential protection allows for the selective reaction at the unprotected amino group, making it a valuable intermediate for the synthesis of more complex molecules. researchgate.net

The (1R,3R) stereochemistry of this particular isomer dictates a specific spatial arrangement of the amino and Boc-protected amino groups on the cyclohexane ring. This defined stereochemistry is crucial for its application in asymmetric synthesis, where it can be used as a chiral auxiliary or as a key component of a chiral ligand or catalyst. nii.ac.jp The demand for such enantiomerically pure building blocks is consistently high in the pharmaceutical industry to ensure the synthesis of single-enantiomer drugs, as different enantiomers of a chiral drug can have vastly different biological activities. nih.goveurekaselect.com

Historical Development and Evolution of Synthetic Methodologies for Chiral Aminocyclohexyl Systems

The development of synthetic methodologies for chiral aminocyclohexyl systems is intrinsically linked to the broader history of asymmetric synthesis and chiral resolution. The appreciation of molecular chirality's importance in biology, pioneered by Louis Pasteur in the mid-19th century, laid the groundwork for the pursuit of enantiomerically pure compounds. nih.gov

Early methods for obtaining chiral aminocyclohexanes primarily relied on the chiral resolution of racemic mixtures. This involves reacting the racemic diamine with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts, having different physical properties, can then be separated by fractional crystallization. Subsequently, the pure enantiomers of the diamine can be recovered by treatment with a base.

More recently, the focus has shifted towards asymmetric synthesis , which aims to create the desired stereoisomer directly. This can be achieved through various strategies, including:

Substrate-controlled synthesis: Utilizing a chiral starting material to direct the stereochemical outcome of subsequent reactions.

Auxiliary-controlled synthesis: Attaching a chiral auxiliary to the substrate to guide the stereoselective formation of new stereocenters.

Catalyst-controlled synthesis: Employing a chiral catalyst to favor the formation of one enantiomer over the other. The development of chiral catalysts for a wide range of transformations has revolutionized the synthesis of chiral molecules, including aminocyclohexyl derivatives. rsc.org

The synthesis of this compound typically involves the initial resolution of racemic 1,3-diaminocyclohexane, followed by the selective mono-protection of one of the amino groups with a Boc group. The challenge in this step is to avoid the formation of the di-protected product. Various methods have been developed to achieve selective mono-Boc protection of diamines.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C11H22N2O2
Molecular Weight 214.31 g/mol
CAS Number 1298101-47-9 bldpharm.com
Appearance White to off-white solid
IUPAC Name This compound
SMILES CC(C)(C)OC(=O)N[C@H]1CC@HCCC1
InChI Key OBSACSBMTRJNPH-BDAKNGLRSA-N ambeed.com

Properties

CAS No.

1788036-23-6

Molecular Formula

C11H22N2O2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Stereochemical Principles and Conformational Analysis of Aminocyclohexyl Carbamate Systems

Elucidation of Absolute and Relative Stereochemistry of the (1R,3R) Configuration

The stereochemistry of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is defined by the spatial arrangement of the amino and the tert-butoxycarbonylamino groups attached to the cyclohexane (B81311) ring. The designation (1R,3R) refers to the absolute configuration at the two chiral centers, carbons 1 and 3, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For the (1R,3R) enantiomer, both stereocenters possess the R configuration. idc-online.comlibretexts.org

Stereochemical Feature Description for this compound
Chiral Centers Carbon-1 and Carbon-3 of the cyclohexane ring.
Absolute Configuration (1R,3R)
Relative Stereochemistry trans
Enantiomeric Relationship The (1S,3S) isomer is the enantiomer of the (1R,3R) isomer.
Diastereomeric Relationship The cis isomers, (1R,3S) and (1S,3R), are diastereomers of the trans isomers.

Conformational Dynamics of the Cyclohexyl Ring in this compound and Related Derivatives

The cyclohexane ring is not planar but exists in various interconverting conformations, with the chair conformation being the most stable due to its minimization of angle and torsional strain. pressbooks.pub For a disubstituted cyclohexane like this compound, there are two possible chair conformations that can be interconverted through a process called ring flipping.

In one chair conformation of the trans-(1R,3R) isomer, one substituent will be in an axial (a) position and the other in an equatorial (e) position. The ring flip will convert these to an equatorial and an axial position, respectively (a,e to e,a). spcmc.ac.in The conformational equilibrium will favor the chair form where the bulkier substituent occupies the more spacious equatorial position to minimize destabilizing 1,3-diaxial interactions. pressbooks.pubchemistrysteps.com

The tert-butoxycarbonylamino group is significantly bulkier than the amino group. Therefore, the conformational equilibrium of this compound will strongly favor the chair conformation where the tert-butoxycarbonylamino group is in the equatorial position and the amino group is in the axial position. The energy difference between these two conformations can be estimated from A-values, which quantify the steric strain of an axial substituent. The A-value for a -NHBoc group is expected to be larger than that for a -NH2 group.

Substituent Approximate A-value (kcal/mol)
-NH2~1.4
-NHC(O)OtBu>2.0 (estimated)

Note: A-values can vary depending on the specific conditions and measurement methods. The value for the tert-butoxycarbonylamino group is an estimation based on its steric bulk.

This strong preference for a single chair conformation means that at any given time, the vast majority of this compound molecules will exist with the bulky protecting group in the equatorial position. This has significant implications for the molecule's reactivity.

Influence of Stereoisomerism on Chemical Reactivity and Synthetic Pathway Selection

The specific (1R,3R) stereochemistry and the resulting conformational preference of this compound have a direct impact on its chemical reactivity. With the amino group predominantly in the more sterically hindered axial position, its nucleophilicity and reactivity towards electrophiles may be reduced compared to a similar compound where the amino group is in an equatorial position. Reactions at the amino group will likely require harsher conditions or more reactive reagents to overcome this steric hindrance.

Conversely, the equatorial tert-butoxycarbonylamino group is more accessible. However, the Boc protecting group is generally stable under many reaction conditions. organic-chemistry.orgrsc.org Its removal is typically achieved under acidic conditions.

The selection of a synthetic pathway to obtain the (1R,3R) isomer with high stereoselectivity is a critical aspect of its chemistry. Stereoselective syntheses often employ chiral starting materials or chiral catalysts to control the formation of the desired stereoisomer. For example, the synthesis could involve a stereoselective reduction of a corresponding ketone or a nucleophilic substitution on a chiral substrate. The ability to selectively synthesize the (1R,3R) isomer is crucial for applications where a specific stereoisomer is required, as different stereoisomers can have vastly different biological activities. nih.gov

Theoretical Foundations of Chiroptical Properties in Aminocyclohexyl Carbamates

Chiral molecules, such as this compound, exhibit chiroptical properties, meaning they interact differently with left and right circularly polarized light. The two main chiroptical techniques are optical rotatory dispersion (ORD) and circular dichroism (CD). nih.gov These properties are directly related to the molecule's three-dimensional structure, including its absolute configuration and predominant conformation.

The theoretical calculation of chiroptical properties for a molecule like this typically involves the use of quantum chemical methods, such as density functional theory (DFT). nih.gov The process generally involves:

Conformational Search: Identifying all low-energy conformations of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer to find its most stable structure.

Calculation of Chiroptical Properties: For each conformer, the optical rotation and circular dichroism spectrum are calculated.

Boltzmann Averaging: The calculated properties of the individual conformers are averaged based on their relative populations at a given temperature, as determined by the Boltzmann distribution, to predict the experimental spectrum. researchgate.net

The calculated CD spectrum is a plot of the differential absorption of left and right circularly polarized light versus wavelength. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. researchgate.net For this compound, the chiroptical properties will be determined by the electronic transitions associated with the carbamate (B1207046) and amino groups and how they are perturbed by the chiral cyclohexane scaffold. The predominance of a single, well-defined conformation simplifies the theoretical prediction of its chiroptical properties.

Computational Step Purpose
Conformational AnalysisTo identify the stable three-dimensional arrangements of the molecule.
Quantum Chemical CalculationsTo determine the electronic structure and properties of each conformer.
Spectral SimulationTo generate theoretical ORD and CD spectra based on the calculated properties.
Comparison with ExperimentTo validate the theoretical model and confirm the absolute configuration of the molecule.

Advanced Synthetic Methodologies for Tert Butyl N 1r,3r 3 Aminocyclohexyl Carbamate

Retrosynthetic Strategies for the Efficient Construction of the Aminocyclohexyl Carbamate (B1207046) Core

The synthesis of complex molecules such as tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate relies on a logical and efficient synthetic plan, which is often developed through retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

A primary disconnection breaks the carbamate bond, a reliable and common transformation. This simplifies the target molecule to the key intermediate, (1R,3R)-cyclohexane-1,3-diamine, and a Boc-protecting group source like di-tert-butyl dicarbonate (B1257347). The main synthetic challenge then becomes the stereocontrolled synthesis of this specific diamine isomer.

Asymmetric Synthesis Approaches to Achieve (1R,3R) Stereocontrol

Achieving the specific (1R,3R) stereochemistry of the two amino groups on the cyclohexane (B81311) ring is the most critical aspect of the synthesis. Several asymmetric strategies have been developed to address this challenge, ensuring high enantiomeric and diastereomeric purity of the final product.

Chiral Pool-Based Syntheses from Naturally Occurring Precursors

The chiral pool synthesis approach utilizes naturally occurring, enantiomerically pure compounds as starting materials. This strategy elegantly transfers the existing stereochemistry of the starting material to the target molecule, avoiding the need for a de novo asymmetric step. While specific examples for this compound are not extensively documented in readily available literature, the general principle can be applied using precursors like chiral amino acids or sugars. For example, a multi-step synthesis could be envisioned starting from a chiral precursor that contains a portion of the cyclohexane ring or functional groups that can be elaborated into the ring. Two independent chiral pool syntheses of both enantiomers of a related trans-aminocyclohexanol derivative have been developed starting from commercially available (1S,2R)- and (1R,2S)-configured cis-2-aminocyclohexanols, demonstrating the feasibility of this approach for obtaining enantiomerically pure cyclohexyl derivatives. d-nb.info

Enantioselective Catalysis in the Functionalization of Cyclohexyl Ring Systems

Enantioselective catalysis is a powerful tool for establishing stereocenters. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product from a prochiral substrate. For the synthesis of the (1R,3R)-diaminocyclohexane core, several catalytic methods are applicable.

One prominent method is the asymmetric hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral transition-metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral ligand. For instance, the hydrogenation of a suitably substituted cyclohexene (B86901) derivative can introduce the desired stereochemistry. Chiral 1,2-diaminocyclohexane derivatives themselves are frequently used as privileged chiral ligands and organocatalysts in a wide array of asymmetric transformations, including hydrogenations, epoxidations, and Michael additions. acs.orgnih.govacs.orgnih.govresearchgate.net This highlights the importance and effectiveness of the diaminocyclohexane scaffold in asymmetric catalysis. While direct catalytic synthesis of the 1,3-isomer is less common than the 1,2- or 1,4-isomers, the principles remain the same.

Another approach is the catalytic asymmetric desymmetrization of a meso-cyclohexene derivative. For example, a palladium-catalyzed asymmetric allylic amination of a meso-dibenzoate on a cyclohexene ring can furnish a mono-substituted product with high enantiomeric excess. nih.gov Subsequent transformations can then install the second amino group.

Table 1: Examples of Enantioselective Catalysis Relevant to Chiral Diamine Synthesis

Reaction TypeCatalyst/Ligand SystemSubstrate TypeTypical Enantiomeric Excess (ee)
Asymmetric HydrogenationRu-BINAPProchiral Enamine>90%
Asymmetric Allylic AminationPd₂(dba)₃ / Chiral LigandMeso-cyclohexenyl derivativeUp to 96% nih.gov
Asymmetric Michael Additiontrans-1,2-Diaminocyclohexane functionalized silicaNitroalkenesHigh nih.gov

Diastereoselective Transformations for Precise Stereochemical Induction

Diastereoselective synthesis relies on an existing chiral center within the molecule to direct the stereochemical outcome of a subsequent reaction. This substrate-controlled approach is highly effective for establishing the relative stereochemistry of the two amino groups.

A common strategy involves the diastereoselective reduction of a chiral 3-aminocyclohexanone (B126829) derivative. The pre-existing amino group (or a bulkier protected form) can sterically hinder one face of the ketone, forcing the hydride reagent to attack from the opposite face, thus setting the stereochemistry of the resulting hydroxyl group. This hydroxyl group can then be converted into the second amino group with the desired stereochemistry via reactions like a Mitsunobu reaction followed by azide (B81097) reduction.

Alternatively, the hydroboration of chiral cyclohexene derivatives, such as (1R,2R)-bis[(S)-1-phenylethylamino]cyclohex-4-ene, can produce diastereomeric mixtures of diaminocyclohexanol derivatives, which can then be further manipulated. acs.org Multicomponent reactions have also been developed for the diastereoselective synthesis of highly substituted cyclohexane derivatives. semanticscholar.org These methods provide powerful tools for constructing the cyclohexane core with precise control over the relative stereochemistry.

Protective Group Chemistry: Specific Applications and Considerations for Boc-Protection and Deprotection in Complex Cyclohexyl Amine Syntheses

Protecting group chemistry is fundamental in the synthesis of polyfunctional molecules like diaminocyclohexanes. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions. total-synthesis.com

In the synthesis of this compound, the Boc group serves to differentiate the two amino groups. The selective mono-protection of (1R,3R)-cyclohexane-1,3-diamine is a key step. This can often be achieved by carefully controlling the stoichiometry of the protecting agent, di-tert-butyl dicarbonate (Boc₂O), as the formation of the second carbamate is typically slower than the first. The reaction is usually performed in the presence of a base like triethylamine (B128534) or sodium bicarbonate in a solvent such as tetrahydrofuran (B95107) (THF) or a biphasic system. jk-sci.comfishersci.co.uk

The key advantages of the Boc group are:

Stability: It is resistant to basic hydrolysis, nucleophiles, and catalytic hydrogenation. total-synthesis.com

Orthogonality: Its acid-lability makes it orthogonal to other common amine protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex molecules. total-synthesis.com

Mild Deprotection: The Boc group is typically removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in an organic solvent. jk-sci.comfishersci.co.ukchemistrysteps.com The mechanism involves protonation of the carbamate, leading to the formation of a stable tert-butyl cation and carbamic acid, which spontaneously decarboxylates to release the free amine. chemistrysteps.com

A potential challenge is the complete removal of the Boc group without affecting other acid-sensitive functional groups that may be present in the molecule. However, the reliability and predictability of Boc-protection and deprotection chemistry make it an indispensable tool in the synthesis of complex amine-containing compounds. total-synthesis.comchemistrysteps.com

Novel Coupling Reactions and Stereospecific Bond-Forming Methodologies

Modern organic synthesis is continually evolving, with new reactions being developed that offer greater efficiency, selectivity, and milder conditions. For the synthesis of the (1R,3R)-aminocyclohexyl carbamate core, several novel methodologies could be applied.

Radical cross-coupling reactions represent a powerful tactic for forming sp³-sp³ or sp³-sp² bonds under mild conditions. nih.gov A retrosynthetic strategy incorporating a radical disconnection could envision coupling a suitable cyclohexyl radical precursor with a nitrogen-containing radical or its equivalent. Diastereoselective radical couplings, where the substrate's innate stereochemistry guides the reaction, could be particularly useful. nih.gov

Palladium-catalyzed C-S cross-coupling reactions, while typically used for sulfur compounds, are part of a broader class of cross-coupling reactions that have been adapted for C-N bond formation (Buchwald-Hartwig amination). mdpi.com A stereospecific version of such a reaction could potentially be used to couple an amine source with a suitable electrophilic cyclohexane precursor, such as a di-triflate, preserving or controlling the stereochemistry.

Furthermore, sequential palladium and rhodium catalysis has been employed to create vicinal and 1,3-diamine derivatives. nih.gov This involves an initial Pd-catalyzed asymmetric allylic amination followed by a Rh-catalyzed C-H insertion to form a differentially protected diamine, offering a sophisticated route to complex diamine structures. nih.gov These advanced methods provide exciting opportunities to streamline the synthesis of chiral diaminocyclohexanes and their derivatives.

Optimization of Synthetic Route Efficiency, Atom Economy, and Scalability for Production

The industrial production of this compound necessitates synthetic methodologies that are not only high-yielding but also economically viable and environmentally sustainable. Consequently, significant research efforts are directed towards optimizing synthetic routes to enhance efficiency, maximize atom economy, and ensure scalability. The ideal synthesis is characterized by the use of readily available and cost-effective starting materials, a reduced number of synthetic steps, and simplified purification processes that are amenable to large-scale operations.

A critical aspect of optimizing synthetic routes is the improvement of atom economy , a concept that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.edu High atom economy is achieved by minimizing the generation of byproducts, thus reducing waste and the associated disposal costs. This is often accomplished through the strategic selection of reactions, such as addition or rearrangement reactions, which theoretically have 100% atom economy.

The scalability of a synthetic route is paramount for industrial production. A scalable process should be robust, reproducible, and safe to operate on a large scale. This involves the careful selection of solvents, reagents, and reaction conditions that are not only effective but also manageable in large reactors. For example, processes that avoid pyrophoric reagents or highly exothermic reactions are generally preferred for large-scale synthesis due to safety considerations. Furthermore, the development of efficient purification methods, such as crystallization over chromatographic separation, is crucial for achieving high throughput and reducing production costs at an industrial scale.

Table 1: Hypothetical Comparison of Synthetic Strategies for this compound

Parameter Route A: Classical Resolution Route B: Asymmetric Catalysis Route C: Chemoenzymatic Synthesis
Starting Materials Racemic aminocyclohexane derivativeProchiral cyclohexene derivativeReadily available keto-precursor
Number of Steps 5-73-42-3
Overall Yield (%) 20-3050-6060-75
Atom Economy (%) LowModerateHigh
Key Reagents Chiral resolving agent, multiple protecting groupsChiral metal catalyst, stoichiometric reductantTransaminase, simple amine donor
Purification Method Multiple crystallizations, chromatographyChromatography, crystallizationExtraction, crystallization
Scalability Challenging due to resolution stepsModerate, catalyst cost and removal can be an issueHigh, mild conditions and simple work-up
Environmental Impact High solvent waste, disposal of unwanted enantiomerModerate, metal wasteLow, biodegradable catalyst, aqueous media

This table serves as an illustrative guide to the types of considerations involved in the optimization of a synthetic process for a chiral pharmaceutical intermediate. The trend in modern pharmaceutical manufacturing is a clear shift towards more sustainable and efficient methodologies, with chemoenzymatic and asymmetric catalytic routes often providing significant advantages over classical approaches. The continuous development in these areas is expected to further refine the production of This compound, making it more accessible for its applications in medicinal chemistry.

Tert Butyl N 1r,3r 3 Aminocyclohexyl Carbamate As a Versatile Chiral Building Block in Advanced Organic Synthesis

Application in the Stereoselective Synthesis of Complex Natural Product Scaffolds

The stereochemically defined structure of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate serves as an excellent starting point for the enantioselective synthesis of intricate natural product scaffolds. The inherent chirality of the cyclohexane (B81311) ring and the differential reactivity of the free and protected amino groups allow for precise control over the formation of new stereocenters.

One notable application is in the synthesis of alkaloids and related nitrogen-containing natural products. The diamine moiety can be elaborated through a series of stereocontrolled reactions to construct the core heterocyclic systems found in these molecules. For instance, the free amine can act as a nucleophile in Michael additions or reductive aminations, while the Boc-protected amine can be deprotected at a later stage for further transformations. This stepwise approach, guided by the fixed stereochemistry of the starting material, ensures the desired stereochemical outcome in the final product.

While direct total syntheses of complex natural products commencing from this specific carbamate (B1207046) are not extensively documented in readily available literature, its utility as a surrogate for chiral 1,3-diaminocyclohexane is evident in the synthesis of natural product analogues. For example, in the synthesis of analogues of the potent analgesic epibatidine, a chiral diamine scaffold is crucial for establishing the correct stereochemistry of the final bicyclic structure. The use of a protected chiral diamine like this compound would enable a controlled and stereoselective pathway to such complex scaffolds.

Strategic Incorporation into Designed Peptidomimetics and Conformationally Constrained Peptide Structures

Peptidomimetics, molecules that mimic the structure and function of peptides, are of significant interest in drug discovery as they often exhibit improved stability and bioavailability compared to their natural peptide counterparts. The rigid cyclohexane backbone of this compound provides an ideal scaffold for the design of conformationally constrained peptide structures, particularly for mimicking β-turns.

By incorporating the (1R,3R)-diaminocyclohexane unit into a peptide sequence, the conformational freedom of the resulting molecule is significantly reduced. The fixed distance and orientation of the two amino groups can force the peptide chain to adopt a specific spatial arrangement, thereby stabilizing secondary structures like β-turns. The synthesis of such peptidomimetics typically involves the sequential coupling of amino acids to the free and subsequently deprotected amino groups of the cyclohexane ring.

The following table illustrates the potential for creating a library of peptidomimetics by varying the coupled amino acids:

EntryAmino Acid 1 (Coupled to free amine)Amino Acid 2 (Coupled after Boc deprotection)Resulting Peptidomimetic Scaffold
1GlycineAlanineGly-(1R,3R)-diaminocyclohexyl-Ala
2PhenylalanineLeucinePhe-(1R,3R)-diaminocyclohexyl-Leu
3ValineProlineVal-(1R,3R)-diaminocyclohexyl-Pro

Role in the Construction of Functionalized Macrocycles and Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound makes it a valuable component in the synthesis of functionalized macrocycles and other nitrogen-containing heterocyclic systems. The two amino groups, with their distinct reactivity profiles, can participate in cyclization reactions to form large ring structures.

Macrocyclization strategies often involve a high-dilution approach to favor intramolecular reactions over intermolecular polymerization. The chiral cyclohexane unit can be incorporated into the macrocyclic backbone, imparting a degree of rigidity and pre-organization that can be beneficial for binding to biological targets. For example, the free amino group can be acylated with a dicarboxylic acid derivative, and after deprotection of the Boc group, the second amino group can undergo an intramolecular amidation to close the macrocycle.

Furthermore, this chiral building block is a precursor to various nitrogen-containing heterocycles. For instance, condensation of the diamine with dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, such as diazepines or other bicyclic structures, with defined stereochemistry.

Precursor for the Development of Novel Chiral Ligands and Organocatalysts for Asymmetric Transformations

The development of new chiral ligands and organocatalysts is a cornerstone of asymmetric synthesis. The C2-symmetric nature of the deprotected (1R,3R)-diaminocyclohexane makes it an attractive scaffold for the design of such molecules.

Starting from this compound, the Boc protecting group can be removed to unmask the second primary amine. Subsequent derivatization of both amino groups with phosphine-containing moieties, for example, can lead to the synthesis of chiral bisphosphine ligands. These ligands are widely used in transition-metal-catalyzed asymmetric reactions, such as hydrogenation and cross-coupling reactions, where they can induce high levels of enantioselectivity.

Similarly, the diamine can be converted into chiral organocatalysts. For instance, reaction with isothiocyanates can yield chiral thiourea (B124793) derivatives, which are known to be effective hydrogen-bond donors in a variety of organocatalytic transformations. The rigid cyclohexane backbone helps to create a well-defined chiral environment around the catalytic center, leading to efficient stereocontrol.

The following table provides examples of potential chiral ligands and organocatalysts derived from (1R,3R)-diaminocyclohexane:

Catalyst TypeFunctional GroupPotential Application
Chiral LigandDiphenylphosphineAsymmetric Hydrogenation
Chiral LigandDi(o-tolyl)phosphineAsymmetric Cross-Coupling
OrganocatalystThioureaMichael Addition
OrganocatalystSquaramideMannich Reaction

Utilization in Multi-Step Convergent and Divergent Organic Synthesis Sequences

The differential protection of the two amino groups in this compound is a key feature that allows for its strategic use in both convergent and divergent synthetic strategies.

In a divergent synthesis , a common intermediate derived from this compound can be used to generate a library of related compounds. After an initial set of reactions on either the free or protected amine, the molecule can be subjected to a variety of different reaction conditions to produce a diverse range of final products. This is particularly useful in medicinal chemistry for the rapid exploration of structure-activity relationships. For instance, after coupling a specific moiety to the free amine, the Boc group can be removed, and the newly liberated amine can be reacted with a panel of different electrophiles to create a library of analogues.

Structural Modifications and Analog Generation of Tert Butyl N 1r,3r 3 Aminocyclohexyl Carbamate

Synthesis of Positional and Other Stereoisomeric Analogs to Probe Stereochemical Effects

The synthesis of positional and stereoisomeric analogs of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate is crucial for investigating the impact of spatial arrangement on molecular properties. The cyclohexane (B81311) ring offers a rigid scaffold where the relative orientation of the amino and carbamate (B1207046) groups can be precisely controlled. The primary stereoisomers include other trans and cis diastereomers.

The target compound, with a (1R,3R) configuration, is a trans isomer. Its enantiomer, the (1S,3S) isomer, provides a mirror-image molecule essential for stereochemical studies. nih.gov The synthesis of these trans isomers typically starts from racemic trans-1,3-diaminocyclohexane, which is then mono-Boc-protected, followed by chiral resolution to separate the (1R,3R) and (1S,3S) enantiomers. nih.govcenmed.com

The cis diastereomers, such as tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate, are also synthetically accessible. bldpharm.comsigmaaldrich.com These are often prepared from a mixture of cis- and trans-1,3-diaminocyclohexane, followed by protection and chromatographic separation. cymitquimica.comlabsolu.cachemicalbook.com Comparing the properties and activities of cis and trans isomers allows for a detailed understanding of how the spatial distance and orientation between the two nitrogen-containing groups affect molecular interactions.

Positional isomers, such as the corresponding 1,2- and 1,4-diaminocyclohexane derivatives, are also synthesized to probe the effect of substituent placement. For instance, trans-1,2-diaminocyclohexane derivatives can be synthesized via the opening of cyclohexene (B86901) oxide, followed by the formation and subsequent opening of an aziridinium (B1262131) ion intermediate. arkat-usa.org This multi-step process allows for the stereocontrolled installation of two adjacent amino groups.

Table 1: Key Stereoisomeric and Positional Analogs

IsomerConfigurationCommon Precursor
(1R,3R)-transtrans(1R,3R)-1,3-Diaminocyclohexane
(1S,3S)-transtrans(1S,3S)-1,3-Diaminocyclohexane
(1R,3S)-ciscis(1R,3S)-1,3-Diaminocyclohexane
(1S,3R)-ciscis(1S,3R)-1,3-Diaminocyclohexane
(1R,2R)-transtrans (Positional Isomer)(1R,2R)-1,2-Diaminocyclohexane

Regioselective and Stereoselective Functionalization of the Cyclohexyl Backbone

Functionalizing the cyclohexyl backbone of this compound introduces additional substituents that can modulate the molecule's properties. Achieving regioselectivity (control of position) and stereoselectivity (control of 3D orientation) is paramount.

Direct functionalization of the saturated carbocyclic ring is challenging. Therefore, these strategies often rely on using precursors that already contain the desired functional groups or can be selectively modified. A common approach involves starting with a more functionalized cyclohexane derivative, such as cyclohexene oxide. The stereospecific opening of the epoxide ring by an amine nucleophile yields a trans-2-aminocyclohexanol. arkat-usa.org This intermediate can then be further modified. For example, the hydroxyl group can be converted into a leaving group and substituted with another amine to form a 1,2-diamine backbone with defined stereochemistry. arkat-usa.org

Another strategy involves leveraging the existing amino and carbamate groups to direct reactions at specific positions, although this is less common for the saturated hydrocarbon backbone. More advanced methods may involve C-H activation, but these are often complex and require specialized catalysts. Functionalization can also be achieved by using precursors derived from natural products like quinic acid, which provides a chiral, functionalized cyclohexane ring that can be chemically elaborated to the desired diamine structure.

Chemical Modifications of the Primary Amine and Carbamate Moieties

The primary amine and the tert-butoxycarbonyl (Boc) protected carbamate are the most reactive sites for modification.

Primary Amine Modifications: The free primary amine is a versatile nucleophile that can undergo a wide range of chemical transformations:

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination allows for the formation of N-aryl derivatives. organic-chemistry.org

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Urea/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to form the corresponding ureas or thioureas.

Carbamate Moiety Modifications: The Boc-carbamate is primarily known as a protecting group that is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) to liberate the parent amine. masterorganicchemistry.com This deprotection is a key step in multi-step syntheses where the two amine groups of the 1,3-diaminocyclohexane scaffold need to be differentiated.

Beyond simple deprotection, the carbamate group itself can be a site of reaction under specific conditions. Under the influence of strong bases, the N-H proton of the Boc-carbamate can be removed. The resulting anion can eliminate tert-butoxide to generate a highly reactive isocyanate intermediate in situ. organic-chemistry.orgresearchgate.net This isocyanate can then be trapped by various nucleophiles (alcohols, amines) present in the reaction mixture to form new carbamates or ureas, respectively. organic-chemistry.orgresearchgate.net This pathway represents a powerful method for transforming the Boc-protected amine into other functional groups without a separate deprotection-reaction sequence.

Table 2: Summary of Chemical Modifications

MoietyReaction TypeReagentsResulting Functional Group
Primary AmineAcylationAcyl Chloride (R-COCl)Amide
Primary AmineUrea FormationIsocyanate (R-NCO)Disubstituted Urea
Primary AmineSulfonylationSulfonyl Chloride (R-SO₂Cl)Sulfonamide
CarbamateDeprotectionTrifluoroacetic Acid (TFA)Primary Amine
CarbamateIsocyanate FormationStrong Base (e.g., NaH)Isocyanate (intermediate)

Development of Bioisosteric Replacements and Their Synthetic Access

Bioisosteres are chemical groups with similar physical or chemical properties that can be used to replace other parts of a molecule to enhance desired properties while maintaining or improving biological activity.

Cyclohexyl Ring Bioisosteres: The cyclohexane scaffold itself can be considered a bioisostere for a phenyl ring, offering a three-dimensional, non-aromatic alternative. pharmablock.com Conversely, the aminocyclohexyl core can be replaced with other cyclic or acyclic structures. For example, cyclopentyl or piperidinyl rings can be used to alter ring strain and polarity. Highly strained systems like bicyclo[1.1.1]pentane have emerged as valuable sp³-rich surrogates for aryl groups like aniline, making bicyclo[1.1.1]pentylamine a potential bioisostere for the aminocyclohexyl moiety. frontiersin.org The cyclohexene ring has also been explored as a bioisostere for the furanose ring in nucleoside analogs. nih.gov

tert-Butyl Group Bioisosteres: The tert-butyl group of the carbamate is often replaced in medicinal chemistry to improve metabolic stability or solubility. Common bioisosteres include cyclopropyl (B3062369), cyclobutyl, and trifluoromethyl-substituted cyclopropyl groups. domainex.co.uk These replacements mimic the steric bulk of the tert-butyl group but offer different electronic and metabolic profiles.

Carbamate Linker Bioisosteres: The carbamate functional group can be replaced with other linkers such as amides, sulfonamides, or reversed amides to alter hydrogen bonding capabilities, stability, and conformational preferences.

Synthetic access to these analogs involves employing the appropriately modified starting materials. For instance, to synthesize a bicyclo[1.1.1]pentane analog, one would start with a bicyclo[1.1.1]pentylamine precursor instead of diaminocyclohexane.

Table 3: Examples of Bioisosteric Replacements

Original MoietyBioisosteric ReplacementPotential Impact
Cyclohexyl RingBicyclo[1.1.1]pentyl RingIncreased sp³ character, altered spatial vectors
Cyclohexyl RingPiperidine (B6355638) RingIncreased polarity, introduction of H-bond acceptor
tert-Butyl GroupTrifluoromethylcyclopropyl GroupIncreased metabolic stability, altered electronics
Carbamate (-NHCOO-)Sulfonamide (-NHSO₂-)Altered H-bonding, increased stability

Impact of Structural Derivatization on Conformational Preferences and Reactivity

The chemical behavior of cyclohexane derivatives is intrinsically linked to their conformational preferences. Cyclohexane predominantly adopts a low-energy chair conformation to minimize angle and torsional strain. fiveable.me

For this compound, a trans-1,3-disubstituted cyclohexane, the most stable chair conformation is the one where both the bulky Boc-NH- group and the amino group occupy equatorial positions. msu.edu This arrangement minimizes steric hindrance, particularly the destabilizing 1,3-diaxial interactions that would occur if either group were in an axial position. libretexts.org The large size of the tert-butyl group effectively "locks" the conformation, with the diequatorial conformer being overwhelmingly favored at equilibrium. libretexts.org

Structural derivatization has a profound impact on this conformational landscape.

Impact of Stereochemistry: In the corresponding cis-1,3-isomer, one substituent must be axial while the other is equatorial in any chair conformation. This introduces a significant 1,3-diaxial interaction, making the cis isomer energetically less stable than the trans isomer. The ring is also more conformationally mobile compared to the "locked" trans isomer. nih.gov

Impact of Functionalization: Adding bulky substituents, for example through N-alkylation of the primary amine, further increases the steric demand for an equatorial position. If a derivatized group is forced into an axial position due to other structural constraints, it will significantly raise the energy of that conformer.

These conformational preferences directly influence reactivity. Nucleophilic attack on the primary amine or reactions involving the carbamate are sterically more accessible when the group is in the equatorial position. nih.gov In the less stable cis isomer, the axial amine is more sterically hindered than the equatorial one. Therefore, reactions may proceed at different rates or even follow different pathways depending on the conformation of the starting material. The dynamic interconversion between conformations can also control reactivity, where a reaction may proceed through a less populated but more reactive conformation. nih.gov

Table 4: Conformational Effects of Derivatization

Compound TypePreferred ConformationKey Steric InteractionsImpact on Reactivity
trans-1,3 (1R,3R)DiequatorialMinimalBoth groups are sterically accessible.
cis-1,3 (1R,3S)Axial/Equatorial1,3-Diaxial interactionAxial group is hindered; reactivity may be lower.
Bulky N-Substituted trans-1,3DiequatorialMinimal; bulky group reinforces equatorial preferenceHigh accessibility of functional groups.

Table of Compounds

Computational Chemistry and Theoretical Investigations of Aminocyclohexyl Carbamates

Molecular Modeling and Energy Minimization Studies for Preferred Conformations

Molecular modeling and energy minimization are fundamental computational techniques used to predict the most stable three-dimensional structures of a molecule. For tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate, these studies are essential to determine the preferred conformations of the cyclohexane (B81311) ring and the orientation of its substituents.

The cyclohexane ring in this compound can exist in several conformations, with the chair form being the most stable. In this (1R,3R) stereoisomer, the amino and carbamate (B1207046) groups are in a cis relationship. The lowest energy conformation is typically one where the bulky tert-butylcarbamate (B1260302) and the amino group occupy equatorial positions to minimize steric hindrance. However, the possibility of intramolecular hydrogen bonding between the amino group and the carbamate moiety could favor conformations where one or both groups are in axial positions.

Energy minimization calculations, often performed using molecular mechanics force fields such as MMFF94 or AMBER, can quantify the relative energies of these different conformations. These calculations systematically adjust the atomic coordinates to find the lowest energy arrangement, providing valuable data on the most probable structures.

Table 1: Calculated Relative Energies of a an aminocyclohexyl carbamate derivative.

ConformationSubstituent PositionsRelative Energy (kcal/mol)Key Dihedral Angles (°)
Chair 1Diequatorial0.00N-C1-C2-C3: 55.2, C1-C2-C3-N: -54.8
Chair 2Diaxial+5.4N-C1-C2-C3: -53.9, C1-C2-C3-N: 54.1
Twist-Boat-+6.2N-C1-C2-C3: 35.1, C1-C2-C3-N: -33.7

Note: The data presented in this table is illustrative and based on typical values for substituted cyclohexanes.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Transition State Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of this compound. These methods can be used to calculate a variety of molecular properties, including orbital energies, charge distributions, and molecular electrostatic potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich amino group, indicating its nucleophilic character. The LUMO, conversely, may be distributed across the carbamate group, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Quantum chemical calculations are also invaluable for studying reaction mechanisms and transition states. For instance, in a potential reaction involving the amino group, DFT calculations can map out the potential energy surface, identify the transition state structure, and calculate the activation energy. This information is crucial for predicting reaction rates and understanding the factors that control chemical transformations. Theoretical investigations into intramolecular hydrogen bonding can also be explored using these methods. mdpi.commdpi.com

Table 2: Selected Quantum Chemical Properties of an aminocyclohexyl carbamate derivative calculated using DFT (B3LYP/6-31G*).

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy+1.5 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment2.5 D
Mulliken Charge on Amino N-0.85 e
Mulliken Charge on Carbamate N-0.62 e

Note: The data presented in this table is illustrative and based on typical values for similar molecules.

Theoretical Studies of Molecular Recognition and Ligand-Receptor Interactions through Docking Simulations

Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a small molecule to a larger receptor, such as a protein. For this compound, docking studies can provide insights into its potential biological activity by identifying possible protein targets and characterizing the key interactions that stabilize the ligand-receptor complex.

In a typical docking simulation, the three-dimensional structure of the ligand is placed into the binding site of a receptor, and a scoring function is used to evaluate the quality of the fit. These scoring functions take into account various factors, including intermolecular forces like hydrogen bonds, electrostatic interactions, and van der Waals forces.

For this compound, the amino and carbamate groups are key features for molecular recognition. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate can act as a hydrogen bond acceptor. The cyclohexane ring provides a hydrophobic scaffold that can engage in van der Waals interactions with nonpolar residues in the binding site. The results of docking simulations can guide the design of new molecules with improved binding affinity and selectivity.

Conformational Analysis and Dynamics through Advanced Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the conformational dynamics and flexibility of molecules over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can generate a trajectory that describes how the molecule's structure evolves.

For this compound, MD simulations can reveal the dynamic equilibrium between different chair and boat conformations of the cyclohexane ring. These simulations can also provide insights into the flexibility of the side chains and the dynamics of intramolecular hydrogen bonds. By analyzing the trajectory, it is possible to calculate various properties, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which quantify the molecule's structural stability and atomic mobility.

Advanced MD techniques, such as umbrella sampling or metadynamics, can be used to explore rare conformational changes and to calculate the free energy landscape of the molecule. This information is crucial for a comprehensive understanding of the relationship between the molecule's structure, dynamics, and function.

Advanced Analytical Methodologies for Characterization and Purity Assessment of Tert Butyl N 1r,3r 3 Aminocyclohexyl Carbamate

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate. Both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms and, crucially, to establish the relative stereochemistry of the substituents on the cyclohexane (B81311) ring.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The key to confirming the (1R,3R) stereochemistry lies in the analysis of the chemical shifts and coupling constants of the methine protons at C1 and C3 of the cyclohexane ring. In the diequatorial conformation, which is expected to be the most stable, the protons attached to C1 and C3 would be in axial positions. The coupling patterns of these axial protons with adjacent axial protons would result in large coupling constants (J-values), typically in the range of 8-12 Hz.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum is expected to show signals for the nine carbons of the tert-butyl group, the six carbons of the cyclohexane ring, and the carbonyl carbon of the carbamate (B1207046). The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on spectral analysis of structurally similar compounds such as tert-butyl carbamates and substituted cyclohexanes. rsc.orgorgsyn.org

Atom ¹H NMR (ppm) ¹³C NMR (ppm) Notes
C(CH₃)₃~1.45 (s, 9H)~28.4Singlet for 9 equivalent methyl protons.
C(CH₃)₃-~79.5Quaternary carbon of the tert-butyl group.
C=O-~155.5Carbonyl carbon of the carbamate.
CH-NHBoc~3.4-3.6 (m, 1H)~50-52Methine proton at C1.
CH-NH₂~2.8-3.0 (m, 1H)~48-50Methine proton at C3.
Cyclohexane CH₂~1.0-2.1 (m)~25-45Complex multiplets for the remaining ring protons.
NHBoc~4.5-5.5 (br s, 1H)-Broad singlet for the carbamate proton.
NH₂~1.5-2.5 (br s, 2H)-Broad singlet for the primary amine protons.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Techniques like Electrospray Ionization (ESI) are typically used to generate the protonated molecular ion [M+H]⁺.

The fragmentation pattern observed in MS/MS experiments can further confirm the structure. Key fragmentation pathways for this compound would include the loss of isobutylene (B52900) (56 Da) from the tert-butyl group to form a carbamic acid intermediate, or the loss of the entire Boc group (100 Da).

Table 2: Expected Mass Spectrometry Data for this compound Predicted data based on the structure and common fragmentation patterns of Boc-protected amines. mdpi.com

Ion Formula Calculated m/z Description
[M+H]⁺C₁₁H₂₃N₂O₂⁺215.1754Protonated molecular ion.
[M-C₄H₈+H]⁺C₇H₁₅N₂O₂⁺159.1128Loss of isobutylene.
[M-Boc+H]⁺C₆H₁₃N₂⁺113.1073Loss of the Boc group, resulting in protonated 1,3-cyclohexanediamine.

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in the molecule. The spectra provide a characteristic fingerprint of the compound.

Key expected absorptions include:

N-H Stretching: Two distinct bands are expected. One for the N-H bond of the carbamate group (typically around 3300-3400 cm⁻¹) and another for the primary amine (two bands in the 3200-3400 cm⁻¹ region).

C-H Stretching: Bands below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclohexane and tert-butyl groups.

C=O Stretching: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.

N-H Bending: A band around 1500-1600 cm⁻¹ corresponding to the bending vibration of the N-H bond.

Table 3: Characteristic IR and Raman Peaks for this compound Data based on characteristic vibrational frequencies for carbamates and amines. orgsyn.orgnist.govresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H (Amine)Stretching3200-3400Medium
N-H (Carbamate)Stretching3300-3400Medium
C-H (Alkyl)Stretching2850-2960Strong
C=O (Carbamate)Stretching1680-1700Strong
N-H (Amine)Bending1550-1650Medium
N-H (Carbamate)Bending1500-1550Medium

Chromatographic Separations for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity of this compound, including the critical determination of its stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of the compound. To assess the enantiomeric and diastereomeric purity, HPLC with a Chiral Stationary Phase (CSP) is required. The synthesis of the (1R,3R) isomer could potentially yield other stereoisomers, such as the (1S,3S) enantiomer or the (1R,3S) and (1S,3R) diastereomers.

A CSP is designed to interact differently with each stereoisomer, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating this class of compounds. bgb-analytik.com The method allows for the precise determination of enantiomeric excess (e.e.) and diastereomeric excess (d.e.).

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. thermofisher.com Due to the low volatility of this compound, direct analysis by GC is challenging. However, it can be a valuable tool for profiling volatile impurities that may be present from the synthesis, such as residual solvents.

For the analysis of the compound itself or non-volatile impurities, a derivatization step is necessary to increase volatility. The primary amine and carbamate N-H groups can be derivatized, for example, through silylation (e.g., with BSTFA). The resulting volatile derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for peak identification. This approach is particularly useful for identifying and quantifying small amounts of related impurities.

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Data

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. ruc.dk This powerful technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. For a molecule like this compound, SCXRD would yield definitive proof of its absolute stereochemistry, the conformation of the cyclohexane ring, and the spatial arrangement of the amine and tert-butoxycarbonyl (Boc) groups.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is solved and refined.

For the title compound, the key structural questions that X-ray crystallography would answer include:

Conformation of the Cyclohexane Ring: It would confirm whether the cyclohexane ring adopts a standard chair conformation, which is the most stable arrangement for such systems. spcmc.ac.in

Substituent Orientation: The analysis would definitively show the orientation of the amino and N-Boc-carbamate groups on the cyclohexane ring. In the (1R,3R) stereoisomer, both substituents are on the same side of the ring (cis). In a chair conformation, one substituent would likely be in an axial position and the other in an equatorial position, or both could be equatorial in a twisted-boat conformation, though the latter is less likely. The analysis would also determine the preferred orientation of the bulky tert-butyl group.

Intermolecular Interactions: The crystal packing analysis reveals how individual molecules interact with each other in the solid state, identifying key intermolecular forces such as hydrogen bonds between the amine and carbamate functionalities, which dictate the macroscopic properties of the solid. nih.gov

To illustrate the type of data obtained from such an analysis, the crystallographic data for a related Boc-protected amino acid derivative, tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, is presented as an example. researchgate.net

Interactive Table: Example Crystallographic Data for a Boc-Protected Amine Derivative

ParameterValue
Empirical Formula C₁₆H₂₄N₂O₄
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 10.7872(2) Å, b = 5.0263(11) Å, c = 15.5479(3) Å
α = 90°, β = 94.228(17)°, γ = 90°
Volume 840.70(3) ų
Z (Molecules/Unit Cell) 2

This table is illustrative and presents data for tert-butyl (R)-(1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, not the title compound. researchgate.net

This definitive structural information is crucial for understanding the molecule's intrinsic properties and how it might interact with other molecules, which is fundamental in fields like medicinal chemistry and materials science.

Integration of Experimental Data with Theoretical Spectroscopic Calculations for Validation

While X-ray crystallography provides a static picture of the molecule in the solid state, the combination of experimental spectroscopy with theoretical calculations offers a dynamic and more complete understanding of the molecule's structure and behavior, particularly in solution. mdpi.com This synergistic approach is a cornerstone of modern chemical analysis. ivanmr.comrug.nl

The process typically involves:

Acquiring Experimental Spectra: High-resolution Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and other spectroscopic data are collected for the compound.

Performing Theoretical Calculations: Quantum mechanical methods, most commonly Density Functional Theory (DFT), are used to model the molecule. youtube.com The first step is a conformational analysis to identify the lowest energy structures (conformers). For each stable conformer, theoretical spectroscopic parameters (e.g., NMR chemical shifts, J-couplings, vibrational frequencies) are calculated. semanticscholar.org

Comparing and Validating: The calculated spectra for the most stable conformers are compared with the experimental spectra. A strong correlation between the predicted and observed data provides powerful validation for the structural assignment and can help in assigning specific spectral signals to individual atoms or vibrational modes. researchgate.net

For this compound, this integrated approach would be particularly valuable. The cyclohexane ring can undergo ring-flipping to generate different chair conformations, and the bulky Boc-protecting group has rotational freedom. libretexts.org

Application to the Title Compound:

Conformational Analysis: DFT calculations could predict the relative energies of the different possible chair conformations of the (1R,3R) isomer. For a 1,3-cis disubstituted cyclohexane, the diequatorial conformer is generally the most stable. libretexts.org Theoretical calculations would quantify this energy difference.

NMR Spectra Validation: Theoretical calculations of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method are highly effective. rug.nl By calculating the Boltzmann-averaged chemical shifts across the stable conformers, a predicted spectrum can be generated. Comparing this to the experimental spectrum helps to confirm that the synthesized molecule indeed has the (1R,3R) stereochemistry and allows for unambiguous assignment of each proton and carbon signal. ruc.dknih.gov

IR Spectra Interpretation: Experimental FT-IR spectra show characteristic peaks for N-H stretching (from both the amine and carbamate), C=O stretching (from the carbamate), and C-N stretching. DFT calculations can predict the vibrational frequencies of these modes. semanticscholar.org The calculated spectrum can help to resolve ambiguities in the experimental spectrum, for example, by distinguishing between the N-H stretches of the free amine and the carbamate group.

This integrated approach provides a level of confidence in the structural characterization that is difficult to achieve with experimental data alone, offering a powerful tool for validation and in-depth molecular understanding.

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1R,3R)-3-aminocyclohexyl]carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via carbamate protection of the primary amine group in (1R,3R)-3-aminocyclohexanol using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in tetrahydrofuran). Optimization involves controlling stoichiometry (1.2–1.5 eq Boc₂O), reaction temperature (0–25°C), and purification via silica gel chromatography to achieve >95% purity . For enantiomeric purity, chiral HPLC or recrystallization from ethanol/water mixtures is recommended .

Q. How can the stereochemical integrity of the (1R,3R) configuration be confirmed during synthesis?

  • Methodological Answer : Chiral resolution can be validated using polarimetry or circular dichroism (CD). X-ray crystallography (e.g., SHELX programs) provides definitive confirmation by resolving the cyclohexyl ring conformation and hydrogen-bonding interactions between the carbamate and amine groups . For intermediates, NOESY NMR can detect spatial correlations between axial protons and the tert-butyl group .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • LC-MS : Confirms molecular weight (theoretical m/z 228.3 for [M+H]⁺) and detects impurities.
  • ¹H/¹³C NMR : Key signals include δ 1.4 ppm (tert-butyl CH₃), δ 4.0–4.2 ppm (cyclohexyl NH-Carbamate), and δ 1.5–2.1 ppm (cyclohexyl backbone protons) .
  • FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (N-H bend) confirm carbamate formation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity in downstream transformations?

  • Methodological Answer : The tert-butyl group acts as a steric shield, protecting the carbamate from nucleophilic attack while facilitating regioselective deprotection under acidic conditions (e.g., HCl/dioxane). Computational studies (DFT) show that electron-donating effects stabilize the transition state during Boc removal, enabling selective amine liberation for peptide coupling or cyclization reactions .

Q. What strategies mitigate racemization during Boc deprotection or functionalization of the 3-aminocyclohexyl moiety?

  • Methodological Answer : Racemization is minimized by:
  • Using mild acids (e.g., TFA in dichloromethane at 0°C) instead of strong protic acids.
  • Avoiding prolonged heating; microwave-assisted deprotection (30–50°C, 10–20 min) reduces epimerization .
  • Monitoring enantiopurity via chiral GC or capillary electrophoresis after each synthetic step .

Q. How can this compound serve as a building block for bioactive molecules, such as kinase inhibitors or antimicrobial agents?

  • Methodological Answer : The rigid cyclohexyl scaffold and protected amine enable its use in:
  • NK1 Receptor Antagonists : The Boc group is replaced with aryl sulfonamides for CNS-targeted drugs .
  • Antibiotics : The amine is functionalized with β-lactam or quinolone moieties, as seen in lefamulin derivatives .
  • Peptidomimetics : The carbamate acts as a backbone surrogate in protease-resistant peptide analogs .

Q. What computational tools are recommended for predicting the compound’s conformational stability and intermolecular interactions?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on cyclohexyl ring puckering using AMBER or GROMACS.
  • Docking Studies (AutoDock Vina) : Model interactions with biological targets (e.g., enzyme active sites) by retaining the tert-butyl group as a hydrophobic anchor .
  • Quantum Mechanics (QM) : Calculate rotational barriers of the carbamate linkage using Gaussian at the B3LYP/6-31G* level .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points (e.g., 97–102°C vs. 110–115°C): How can researchers validate data?

  • Methodological Answer : Variations arise from polymorphic forms or hydration states. Researchers should:
  • Perform DSC (Differential Scanning Calorimetry) to identify phase transitions.
  • Compare PXRD patterns with literature data (e.g., ICDD PDF-4+ database).
  • Reproduce crystallization using solvents listed in conflicting reports (e.g., ethyl acetate vs. hexane) .

Q. Conflicting toxicity profiles in safety data sheets: How to assess hazards for lab handling?

  • Methodological Answer :
  • In vitro assays : Conduct MTT tests on HEK-293 cells to evaluate acute cytotoxicity (IC₅₀).
  • Environmental risk : Use EPI Suite to predict biodegradability and bioaccumulation potential.
  • Exposure control : Adopt NIOSH-approved respirators (P95 filters) and neoprene gloves, as the compound may cause mild skin irritation .

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